1-(3-methoxyphenyl)-1H-imidazole-2-thiol
Overview
Description
1-(3-Methoxyphenyl)-1H-imidazole-2-thiol is a heterocyclic compound that features an imidazole ring substituted with a 3-methoxyphenyl group and a thiol group at the 2-position
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-amino-4- (3,4- (methylenedioxy)benzylamino)-6- (3-methoxyphenyl)pyrimidine (ambmp), have been found to target tubulin . Tubulin is a protein that plays a crucial role in cell division and is a common target for anticancer drugs .
Mode of Action
If we consider the similarity with ambmp, it might interact with its target, tubulin, inhibiting its polymerization . This could disrupt the formation of the mitotic spindle, necessary for cell division, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
Disruption of these pathways can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
If it acts similarly to related compounds, it could lead to cell cycle arrest and apoptosis, particularly in cancer cells . This could result in the reduction of tumor growth and size.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)-1H-imidazole-2-thiol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methoxybenzaldehyde with thiourea in the presence of a base can yield the desired imidazole derivative. The reaction typically requires heating and may be carried out in solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the imidazole ring or the methoxyphenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the imidazole ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used in various solvents, depending on the desired substitution.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified imidazole derivatives.
Substitution: Halogenated or alkylated imidazole derivatives.
Scientific Research Applications
1-(3-Methoxyphenyl)-1H-imidazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-1H-imidazole: Lacks the thiol group, which may affect its reactivity and biological activity.
1-(3-Hydroxyphenyl)-1H-imidazole-2-thiol: The hydroxy group can influence the compound’s solubility and hydrogen bonding capabilities.
1-(3-Methoxyphenyl)-1H-imidazole-2-sulfonic acid: The sulfonic acid group can significantly alter the compound’s acidity and reactivity.
Uniqueness: 1-(3-Methoxyphenyl)-1H-imidazole-2-thiol is unique due to the presence of both the methoxyphenyl and thiol groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1H-imidazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-13-9-4-2-3-8(7-9)12-6-5-11-10(12)14/h2-7H,1H3,(H,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPIEMPXXPPBHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CNC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406921 | |
Record name | 1-(3-methoxyphenyl)-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51581-49-8 | |
Record name | 1-(3-methoxyphenyl)-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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